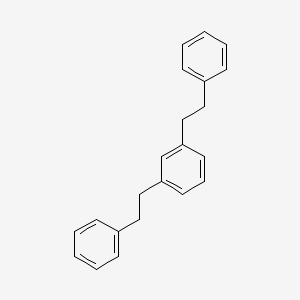
1,3-Diphenethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenethyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenethylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and Grignard reactions. In the Friedel-Crafts alkylation method, benzene is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe) for bromination; nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The phenethyl groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure with methyl groups instead of phenethyl groups.
1,3-Diphenylbenzene: Similar structure with phenyl groups instead of phenethyl groups.
1,3-Diphenylpropane: Similar structure with a propane linker instead of ethyl.
Uniqueness
1,3-Diphenethylbenzene is unique due to the presence of phenethyl groups, which provide additional reactivity and potential for functionalization compared to simpler aromatic compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
52995-87-6 |
|---|---|
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1,3-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H,14-17H2 |
Clave InChI |
VRQMVGOYGOIVDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















